molecular formula C26H26N2O5S B11595364 allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 618411-63-5

allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11595364
CAS No.: 618411-63-5
M. Wt: 478.6 g/mol
InChI Key: VBVQNAJIEISOOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar compounds to allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Biological Activity

Allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 618411-63-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications based on diverse scholarly sources.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a pyrimido-thiazine core. Its molecular formula is C26H26N2O5SC_{26}H_{26}N_{2}O_{5}S with a molecular weight of approximately 478.56 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC26H26N2O5S
Molecular Weight478.56 g/mol
CAS Number618411-63-5

Biological Activity Overview

Research indicates that compounds with a pyrimido-thiazine core exhibit a range of biological activities including:

  • Antibacterial Activity : Several studies have demonstrated that thiazine derivatives possess significant antibacterial properties. For instance, compounds similar to allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has been evaluated for antifungal properties against pathogens like Fusarium oxysporum. In vitro tests indicated promising results with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents .
  • Anti-inflammatory Effects : Thiazine derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies suggest that allyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl may inhibit tumor cell proliferation in certain cancer models, although detailed mechanisms remain to be elucidated .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes linked to bacterial and fungal growth.
  • Cell Membrane Disruption : The compound could disrupt microbial cell membranes, leading to cell death.
  • Modulation of Signaling Pathways : It may influence signaling pathways involved in inflammation and cancer progression.

Synthesis and Evaluation

A study published by Tozkoparan et al. (2016) synthesized various thiazine derivatives and assessed their biological activities. The findings suggested that modifications on the thiazine ring significantly influenced the antimicrobial potency .

In Vitro Studies

Research conducted by Torres-García et al. highlighted the effects of thiazine derivatives on human neutrophils, demonstrating increased phagocytic activity when treated with zinc complexes derived from thiazines . This suggests potential applications in enhancing immune responses.

Research Data Table

Study ReferenceBiological Activity AssessedKey Findings
AntibacterialEffective against E. coli
AntifungalMIC values comparable to miconazole
Anti-inflammatoryInhibition of cytokines

Properties

CAS No.

618411-63-5

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

prop-2-enyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H26N2O5S/c1-4-13-32-25(30)23-17(2)27-26-28(22(29)12-14-34-26)24(23)19-10-11-20(21(15-19)31-3)33-16-18-8-6-5-7-9-18/h4-11,15,24H,1,12-14,16H2,2-3H3

InChI Key

VBVQNAJIEISOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC=C

Origin of Product

United States

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